

Technical Support Center: Enhancing Avermectin Production in *Streptomyces avermitilis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avermectin

Cat. No.: B7782182

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the yield of **Avermectin** in *Streptomyces avermitilis*. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing **Avermectin** production?

A1: The main approaches to enhance **Avermectin** yield can be broadly categorized into three areas:

- Fermentation and Media Optimization: This involves refining the culture conditions and nutrient composition to maximize microbial growth and secondary metabolite production. Key factors include carbon and nitrogen sources, precursor supplementation, and control of physical parameters like dissolved oxygen.[1][2][3]
- Strain Improvement through Mutagenesis: This traditional method involves inducing random mutations using chemical or physical mutagens, followed by high-throughput screening to identify superior producer strains.[1][4]
- Metabolic and Genetic Engineering: This rational approach involves targeted modifications to the *S. avermitilis* genome to enhance the **Avermectin** biosynthetic pathway, increase

precursor supply, or remove competing metabolic pathways.[1][5][6]

Q2: Which media components are most critical for high **Avermectin** yield?

A2: Several studies have shown that the choice of carbon and nitrogen sources significantly impacts **Avermectin** production. Corn starch is a commonly used and effective carbon source, while yeast extract is a beneficial nitrogen source.[1][2][3] Optimization of their concentrations can lead to substantial yield improvements.[1][3] For instance, one study identified optimal concentrations of 149.57 g/L corn starch and 8.92 g/L yeast extract.[1][3]

Q3: Can precursor feeding improve **Avermectin** production?

A3: Yes, feeding precursors of the **Avermectin** backbone can increase the final yield. The biosynthesis of **Avermectin** utilizes 2-methylbutyryl-CoA or isobutyryl-CoA as starter units.[7] Supplementing the culture medium with precursors like propionate has been shown to improve **Avermectin** B1a production by 12.8–13.8% when added 24 hours into the cultivation.[1] However, the timing of addition is crucial, as no improvement was observed when propionate was added at the beginning of the cultivation.[1]

Q4: What is the role of dissolved oxygen (DO) in **Avermectin** fermentation?

A4: Dissolved oxygen is a critical parameter for *S. avermitilis* growth and **Avermectin** production. Maintaining a higher DO tension, typically above 20% saturation, is beneficial for cell morphology (pellet formation) and overall yield.[1] Controlling the oxygen uptake rate (OUR) between 15 and 20 mmol/L/hour has been shown to increase **Avermectin** B1a production by 21.8%. [1]

Q5: How can genetic engineering be used to specifically increase the production of Ivermectin?

A5: Ivermectin is a derivative of **Avermectin** B1 and is not naturally produced by wild-type *S. avermitilis*. It can be produced directly through fermentation in genetically engineered strains. This is achieved by modifying the **Avermectin** polyketide synthase (PKS) genes. Specifically, the dehydratase (DH) and ketoreductase (KR) domains of module 2 of the **Avermectin** PKS can be replaced with a DNA fragment encoding the DH, enoylreductase (ER), and KR domains from another PKS, such as the pikromycin PKS of *Streptomyces venezuelae*.[8] Overexpression of certain genes, like aveC, in these engineered strains can further boost Ivermectin yield.[9][10]

Troubleshooting Guides

Problem: Low or no **Avermectin** production in a new batch of fermentation.

Possible Cause	Troubleshooting Step
Incorrect Medium Composition	Double-check the concentrations of all media components, especially the carbon and nitrogen sources. Ensure the pH is adjusted correctly before and after sterilization. [2] [11]
Suboptimal Inoculum	Use a fresh, actively growing seed culture. The age and size of the inoculum are critical; a 10% (v/v) inoculum is often effective. [2]
Inadequate Aeration	Ensure sufficient agitation and aeration to maintain a dissolved oxygen level above 20%. [1] Consider monitoring the oxygen uptake rate.
Strain Instability	High-producing strains can sometimes be unstable. Re-streak the culture from a frozen stock and select a typical colony for inoculation.

Problem: Inconsistent **Avermectin** yields between different fermentation runs.

Possible Cause	Troubleshooting Step
Variability in Raw Materials	The quality of complex media components like corn starch and yeast extract can vary between batches. Test new batches of raw materials before use in large-scale fermentations.
Inconsistent Fermentation Parameters	Strictly control and monitor key parameters such as temperature, pH, and dissolved oxygen throughout the fermentation process. [2] [12]
Shear Stress	Excessive agitation can damage the mycelia. Optimize the agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear.

Quantitative Data Summary

Table 1: Improvement of **Avermectin** Production through Fermentation Optimization

Optimization Strategy	Strain	Improvement in Avermectin Yield	Reference
Medium Optimization (Corn Starch & Yeast Extract)	<i>S. avermitilis</i> 14-12A	1.45-fold increase (to 5128 mg/L)	[3][13]
Low-cost Medium with Co ₂ + Supplementation	Not specified	48.8% increase (to 0.46 g/L)	[1]
Propionate Feeding (0.8% w/w at 24h)	Two different strains	12.8–13.8% improvement in B1a	[1]
Dissolved Oxygen Control (OUR at 15-20 mmol/L/h)	Not specified	21.8% increase (to 5.568 g/L)	[1]
Nanosecond Pulsed Electric Fields (nsPEFs)	<i>S. avermitilis</i>	42% increase	[14]

Table 2: Enhancement of **Avermectin** Production via Genetic Engineering

Genetic Modification	Strain	Improvement in Avermectin/Ivermectin Yield	Reference
Protoplast fusion of high-producer and B-component only strains	Recombinant strains F23 and F29	2.66 and 3.50-fold increase compared to parental strain 73-12	[1]
Overexpression of aveT	Industrial strain A-178	~22% increase	[15]
Deletion of aveM	Industrial strain A-178	~22% increase	[5]
Overexpression of aveC in an Ivermectin-producing strain	S. avermitilis OI-31C2	2-fold increase in Ivermectin production	[10]
Deletion of competing PKS gene clusters and overexpression of FadD17	Strain DM223	~260% increase in doramectin (to 723 mg/L)	[6]

Experimental Protocols

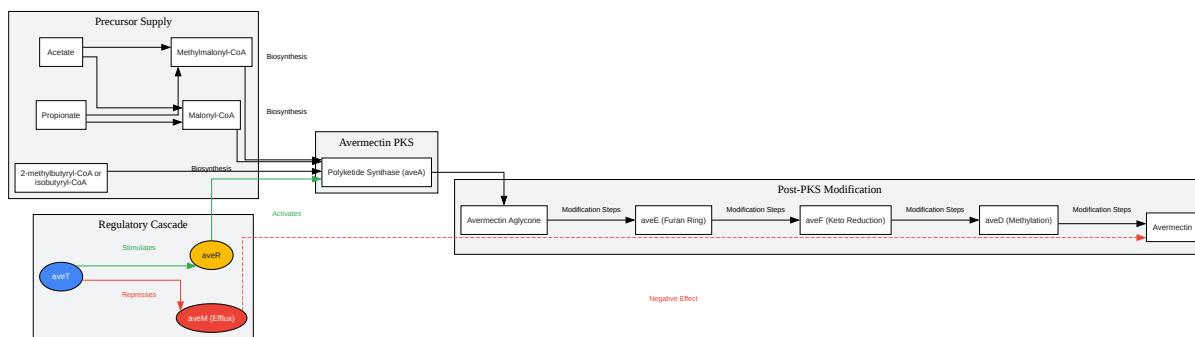
Protocol 1: Seed and Fermentation Medium for **Avermectin** Production

This protocol is based on media compositions reported in the literature.[11][13]

1. Seed Medium (per liter):

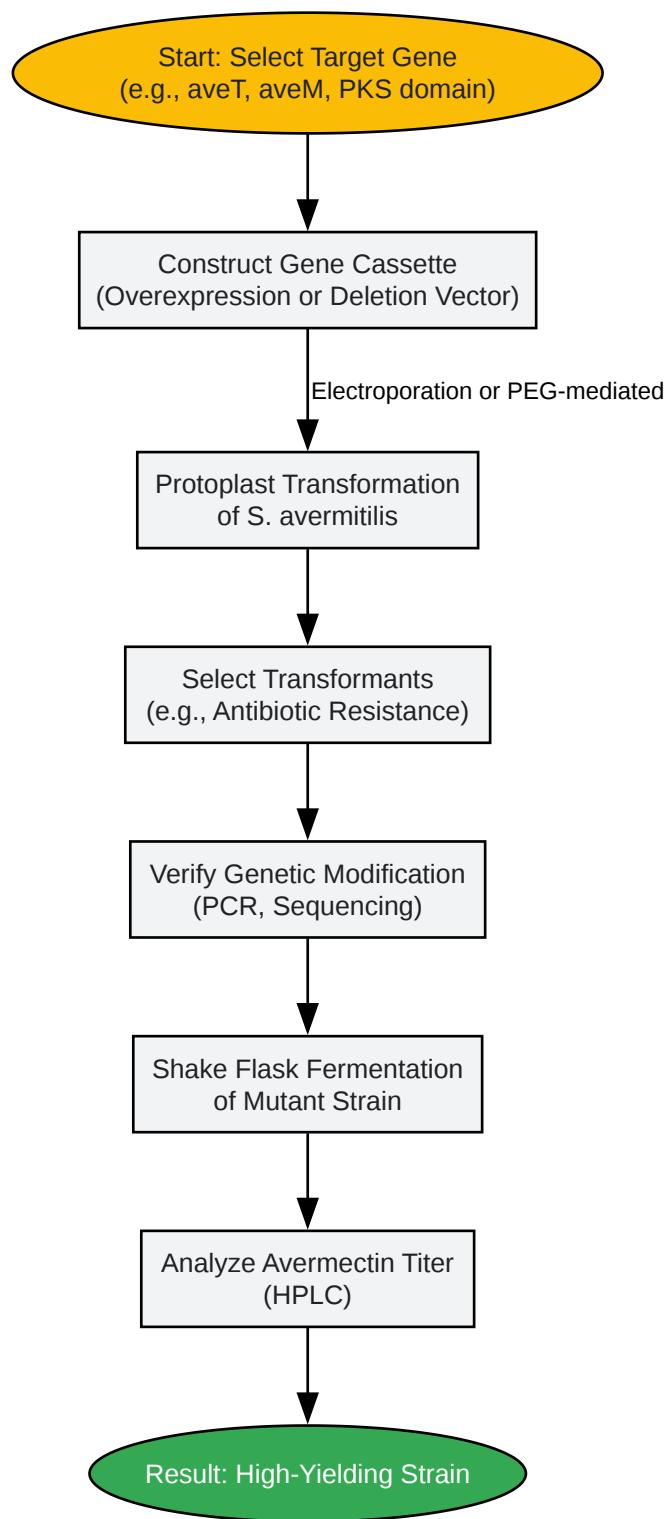
- Glucose: 4.0 g
- Yeast Extract: 4.0 g
- Malt Extract: 10.0 g
- CaCO₃: 2.0 g
- Adjust pH to 7.0.

- Sterilize by autoclaving at 121°C for 25 minutes.

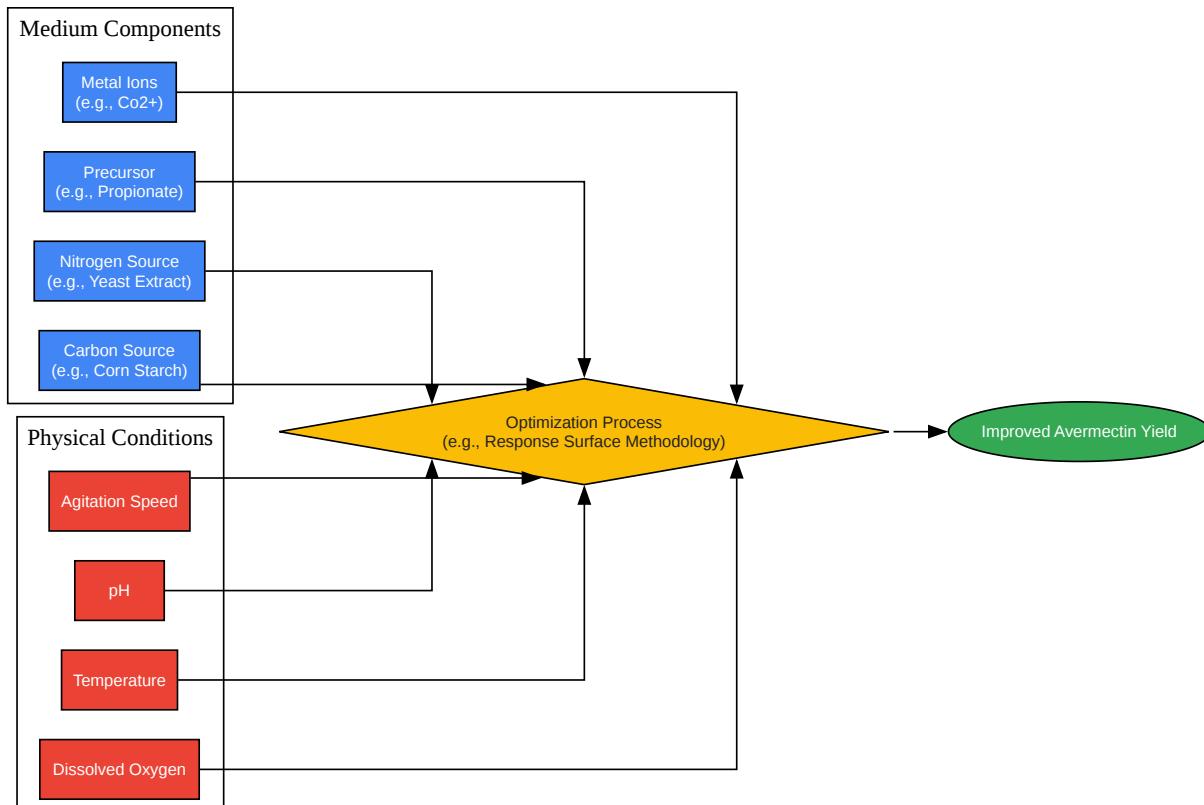

2. Fermentation Medium (FM-I, insoluble, per liter):

- Corn Starch: 50.0 g
- Yeast Extract: 2.0 g
- KCl: 0.1 g
- NaCl: 0.5 g
- MgSO₄·7H₂O: 0.1 g
- CaCO₃: 0.8 g
- α-amylase: 0.1 g
- Adjust pH to 7.2.
- Sterilize by autoclaving at 121°C for 25 minutes.

3. Inoculum and Fermentation:


- Inoculate 50 mL of seed medium in a 250 mL flask with a loopful of *S. avermitilis* spores or a mycelial suspension.
- Incubate at 28°C with shaking at 220 rpm for 40-48 hours.[\[13\]](#)
- Transfer the seed culture to the fermentation medium at a 10% (v/v) inoculum size.[\[11\]](#)
- Incubate the fermentation culture at 28-31°C with shaking at 220 rpm for 7-10 days.[\[2\]](#)[\[11\]](#)[\[13\]](#)

Visualizations


[Click to download full resolution via product page](#)

Caption: Regulatory pathway of **Avermectin** biosynthesis in *S. avermitilis*.

[Click to download full resolution via product page](#)

Caption: Workflow for genetic engineering of *S. avermitilis*.

[Click to download full resolution via product page](#)

Caption: Logical relationship of factors in fermentation optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Interrogation of *Streptomyces avermitilis* for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Medium optimization for the production of avermectin B1a by *Streptomyces avermitilis* 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced avermectin production by *Streptomyces avermitilis* ATCC 31267 using high-throughput screening aided by fluorescence-activated cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing Avermectin Production in *Streptomyces avermitilis* by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally Improving Doramectin Production in Industrial *Streptomyces avermitilis* Strains [mdpi.com]
- 7. Avermectin - Wikipedia [en.wikipedia.org]
- 8. Construction of ivermectin producer by domain swaps of avermectin polyketide synthase in *Streptomyces avermitilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering of avermectin biosynthetic genes to improve production of ivermectin in *Streptomyces avermitilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production and Screening of High Yield Avermectin B1b Mutant of *Streptomyces avermitilis* 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Raising the avermectins production in *Streptomyces avermitilis* by utilizing nanosecond pulsed electric fields (nsPEFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Avermectin Production in *Streptomyces avermitilis*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7782182#how-to-improve-the-yield-of-avermectin-production-in-streptomyces>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com